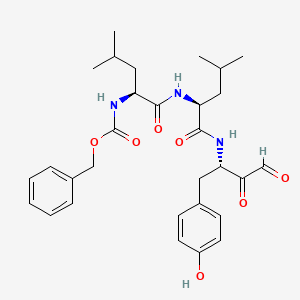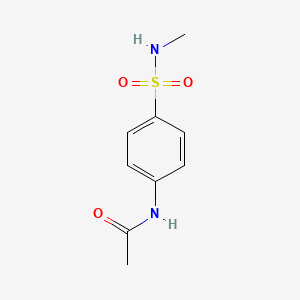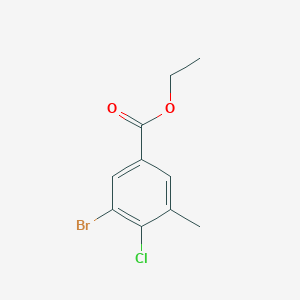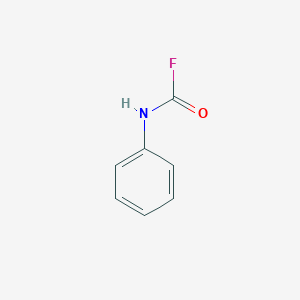![molecular formula C10H15N B6318471 2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% CAS No. 167500-74-5](/img/structure/B6318471.png)
2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (95%) is a heterocyclic compound belonging to the family of pyrroles, which are five-membered aromatic rings containing four carbon atoms and one nitrogen atom. It is an important intermediate in the synthesis of various pharmaceuticals and other organic compounds. Due to its unique structure, it has a wide range of applications in the field of organic chemistry and biochemistry.
Scientific Research Applications
2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (95%) has a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers and other materials. In addition, it has been used in the synthesis of various biologically active compounds, such as antibiotics and antifungal agents. Furthermore, it has been used as a starting material in the synthesis of a variety of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (95%) is not well understood. However, it is believed that the compound acts as an electron donor, allowing for the transfer of electrons between molecules. This process is believed to be important in the synthesis of various organic compounds and in the regulation of biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (95%) are not well understood. However, it is believed that the compound may have some effect on the metabolism of certain compounds, as well as on the regulation of biochemical and physiological processes. It has also been suggested that the compound may have some effect on the regulation of gene expression.
Advantages and Limitations for Lab Experiments
2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (95%) has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in a variety of solvents, making it suitable for use in a variety of reactions. In addition, it is relatively non-toxic and has a relatively low melting point, making it suitable for use in a variety of laboratory experiments. However, it should be noted that the compound is relatively expensive and is not widely available.
Future Directions
The future directions for 2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (95%) are numerous. Future research could focus on further investigating the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of various organic compounds. Additionally, further research could focus on the development of new synthetic methods for the compound, as well as the development of new materials based on the compound. Finally, future research could focus on the development of new analytical techniques for the compound.
Synthesis Methods
2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (95%) can be synthesized through a variety of methods. One of the most common methods is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction produces an ether, which is then reacted with a Grignard reagent to form the desired product. Another method is the Curtius rearrangement, which involves the reaction of an acyl azide with an amine to form a cyclic amide. This reaction can then be further reacted with a Grignard reagent to form the desired product.
properties
IUPAC Name |
2-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-7-9-5-3-2-4-6-10(9)11-8/h7,11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFELEVHLHJXOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol](/img/structure/B6318394.png)

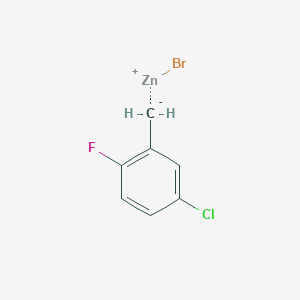
![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318410.png)


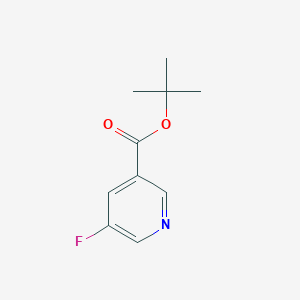
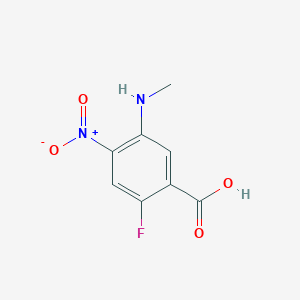
![3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%](/img/structure/B6318443.png)

